N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-12(2)24(21,22)16-5-3-4-14(11-16)18(20)19-15-6-7-17-13(10-15)8-9-23-17/h3-12H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQSNIYTCCXOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophenes and benzene derivatives.
Sulfonylation: Introduction of the propane-2-sulfonyl group can be done using sulfonyl chlorides under basic conditions.
Amidation: The final step involves the formation of the benzamide linkage through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzene ring or the benzothiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety could play a crucial role in binding to these targets, while the sulfonyl and benzamide groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
The following analysis compares N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide with structurally or functionally related benzamide derivatives, focusing on molecular features, hypothesized targets, and inferred properties.
Structural and Functional Comparison Table
Key Comparative Insights
Benzothiophene vs. Pyridinyl/Morpholino Systems
- However, EPZ011989’s polar substituents may confer better aqueous solubility, critical for intravenous administration.
- In contrast, Z2/Z3 () lack aromatic fused systems, relying on thioether and pyridinyl groups for target binding, which may limit their affinity for non-bacterial targets like EZH2 .
Sulfonyl vs. Thioether/Hydroxy Substituents
- The propane sulfonyl group in the target compound is a strong hydrogen-bond acceptor, likely enhancing binding to enzymatic active sites compared to the thioether in Z2/Z3 . Sulfonyl groups also improve metabolic stability relative to thioethers, which are prone to oxidation.
- Compounds in feature hydroxy groups, which increase hydrophilicity but may reduce oral bioavailability due to higher polarity .
Alkoxy Chain Length and Solubility
- The target’s propane sulfonyl group balances lipophilicity and solubility, a design advantage for systemic delivery.
Biological Activity
N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a benzothiophene moiety with a sulfonamide functional group. The molecular formula is C₁₈H₁₉N₃O₃S₂, and it has a molecular weight of approximately 332.4 g/mol. This structural complexity is crucial for its biological activity, influencing how it interacts with various biological targets.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S₂ |
| Molecular Weight | 332.4 g/mol |
| Functional Groups | Benzothiophene, Sulfonamide |
Synthesis
The synthesis of this compound typically involves several key steps, including the reaction of benzothiophene derivatives with sulfonyl chlorides under controlled conditions to yield high purity and yield. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors. For instance, it has been shown to interact with acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases like Alzheimer's disease. The compound's ability to inhibit these enzymes suggests potential therapeutic applications in treating cognitive disorders .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BACE1. The inhibitory concentration (IC50) values for these enzymes are crucial for assessing the compound's potential as a therapeutic agent.
| Enzyme | IC50 Value (µM) |
|---|---|
| AChE | 2.49 ± 0.19 |
| BACE1 | 9.01 |
These results indicate that the compound could be a promising lead for developing new treatments for Alzheimer's disease by enhancing cholinergic signaling and reducing amyloid-beta peptide production .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzamide derivatives similar to this compound, highlighting their potential in treating various conditions:
- Neuroleptic Activity : Research on related benzamides has shown significant neuroleptic activity, suggesting that modifications in their structure can lead to enhanced therapeutic effects with reduced side effects .
- Leukotriene Receptor Antagonism : Another related compound, N-(1-benzothiophen-5-yl)-4-(propane-2-sulfonyl)benzamide, has demonstrated potent leukotriene receptor antagonism with a Ki value of 0.42 nM, indicating its potential in treating inflammatory conditions such as asthma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
